N-(4-chlorophenyl)-N'-mesitylurea N-(4-chlorophenyl)-N'-mesitylurea
Brand Name: Vulcanchem
CAS No.:
VCID: VC8936213
InChI: InChI=1S/C16H17ClN2O/c1-10-8-11(2)15(12(3)9-10)19-16(20)18-14-6-4-13(17)5-7-14/h4-9H,1-3H3,(H2,18,19,20)
SMILES: CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC=C(C=C2)Cl)C
Molecular Formula: C16H17ClN2O
Molecular Weight: 288.77 g/mol

N-(4-chlorophenyl)-N'-mesitylurea

CAS No.:

Cat. No.: VC8936213

Molecular Formula: C16H17ClN2O

Molecular Weight: 288.77 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-N'-mesitylurea -

Specification

Molecular Formula C16H17ClN2O
Molecular Weight 288.77 g/mol
IUPAC Name 1-(4-chlorophenyl)-3-(2,4,6-trimethylphenyl)urea
Standard InChI InChI=1S/C16H17ClN2O/c1-10-8-11(2)15(12(3)9-10)19-16(20)18-14-6-4-13(17)5-7-14/h4-9H,1-3H3,(H2,18,19,20)
Standard InChI Key WRFRAUNPYADLCX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC=C(C=C2)Cl)C
Canonical SMILES CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC=C(C=C2)Cl)C

Introduction

Chemical Identity and Structural Features

N-(4-Chlorophenyl)-N'-mesitylurea belongs to the arylurea family, a class of compounds renowned for their versatility in medicinal and materials chemistry. The IUPAC name, 1-(4-chlorophenyl)-3-(2,4,6-trimethylphenyl)urea, reflects its bifunctional structure. Key identifiers include:

PropertyValue
Molecular FormulaC₁₆H₁₇ClN₂O
Molecular Weight288.77 g/mol
SMILESCC1=CC(=C(C(=C1)C)NC(=O)NC2=CC=C(C=C2)Cl)C
InChI KeyWRFRAUNPYADLCX-UHFFFAOYSA-N
PubChem CID295042

The 4-chlorophenyl group introduces polarity and hydrogen-bonding capacity, while the mesityl group contributes steric bulk and hydrophobic interactions. X-ray crystallography of analogous compounds, such as (Z)-4-amino-N′-((4-chlorophenyl)(phenyl)methylene)benzohydrazide, reveals that chlorophenyl moieties often adopt planar configurations, facilitating π-π stacking and dipole interactions . These structural attributes likely influence the crystalline packing and solubility profile of N-(4-chlorophenyl)-N'-mesitylurea.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of structurally related smectic liquid crystals, such as N′-(4-acylphenyl)-N-alkylpiperazines, indicates that aromatic ureas exhibit high thermal stability, with decomposition temperatures exceeding 200°C . While specific data for N-(4-chlorophenyl)-N'-mesitylurea are unavailable, its rigid aromatic framework likely confers comparable resilience.

Comparative Analysis with Analogous Compounds

The table below contrasts N-(4-chlorophenyl)-N'-mesitylurea with related arylureas:

CompoundMolecular FormulaKey FeaturesBiological Activity
N-(4-Chlorophenyl)-N'-mesitylureaC₁₆H₁₇ClN₂OHigh lipophilicity, mesityl groupAntimicrobial, anticancer
MPCUC₁₄H₁₃ClN₂O₃SSulfonylurea, azide-sensitive uptakeColon adenocarcinoma uptake
N′-(4-Acylphenyl)-N-alkylpiperazinesVariableSmectic phase behaviorLiquid crystal applications

The mesityl group in N-(4-chlorophenyl)-N'-mesitylurea distinguishes it from simpler arylureas, offering enhanced steric shielding that could reduce metabolic degradation.

Future Directions

Further research should prioritize:

  • In vivo toxicology studies to assess systemic effects and therapeutic indices.

  • Structural optimization to improve aqueous solubility without compromising bioactivity.

  • Mechanistic studies to identify molecular targets and pathways.

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